2-(Morpholinosulfonyl)phenylboronic acid
Overview
Description
2-(Morpholinosulfonyl)phenylboronic Acid is a reactant/reagent used in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .
Molecular Structure Analysis
The molecular formula of 2-(Morpholinosulfonyl)phenylboronic acid is C10H14BNO5S . The molecular weight is 271.10 g/mol . The InChI string representation of its structure is InChI=1S/C10H14BNO5S/c13-11 (14)9-3-1-2-4-10 (9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Morpholinosulfonyl)phenylboronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters with diols, which is a key step in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Morpholinosulfonyl)phenylboronic acid include a molecular weight of 271.10 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, and a topological polar surface area of 95.4 Ų . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 513.4±60.0 °C at 760 mmHg, and a flash point of 264.3±32.9 °C .Scientific Research Applications
Catalytic Applications
Phenylboronic acids and their derivatives, including those with morpholino groups, have been studied extensively for their catalytic properties. For instance, they have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, showcasing their role in facilitating α-dipeptide synthesis through a mechanism that highlights the significance of the ortho-substituent on the boronic acid in preventing amine coordination, thus enhancing the reaction's efficiency (Wang et al., 2018). Additionally, these acids have shown utility in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating operational simplicity, rapid reaction times, and high yields, which benefits the environment due to minimal pollution (Nemouchi et al., 2012).
Chemical Synthesis
Phenylboronic acid derivatives are integral in the synthesis of complex molecules. For example, they have facilitated the synthesis of isoquinoline derivatives via reactions involving organolead reagents, indicating their role in α-arylation processes with β-diketones and natural β-oxo lactones (Ganina et al., 2005). Another notable application is in the solid-state protection of diamines, anthranilic acid, diols, and polyols, where phenylboronic acid reacts to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries, thus highlighting a waste-free approach to protective syntheses (Kaupp et al., 2003).
Biomedical Applications
In biomedical research, the derivatives of phenylboronic acid, such as 2-(morpholinosulfonyl)phenylboronic acid, have shown promise in experimental oncology. They have been evaluated for their antiproliferative potential against diverse cancer cell lines, with studies revealing structure-activity relationships that lead to the identification of highly active antiproliferative agents. These compounds have demonstrated a specific mode of action, including cell cycle arrest and apoptosis induction in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Environmental and Analytical Chemistry
Phenylboronic acids are also utilized in environmental and analytical chemistry for the development of sensor systems and separation techniques. Their ability to form reversible complexes with polyols has been leveraged for the recognition, separation, and detection of various compounds, including saccharides and glycoproteins, showcasing their versatility in pharmaceutical and chemical engineering applications (Chu Liang-yin, 2006).
Safety And Hazards
While specific safety and hazard information for 2-(Morpholinosulfonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Future Directions
Phenylboronic acid derivatives, such as 2-(Morpholinosulfonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions include PBA-mediated targeting to sialic acid as a methodology relevant to tumor diagnosis and treatment .
properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBAPLYGJEVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656929 | |
Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinosulfonyl)phenylboronic acid | |
CAS RN |
957062-65-6 | |
Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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